2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile -

2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile

Catalog Number: EVT-5124718
CAS Number:
Molecular Formula: C22H15BrN2O3
Molecular Weight: 435.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-3-(4-Dimethylamino-phenyl)-2-phenyl-acrylonitrile

  • Compound Description: This compound served as the starting point for a structure-activity relationship (SAR) study aiming to identify novel PPARβ/δ ligands []. This research led to the development of DG172.

(Z)-2-(2-Bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172)

  • Compound Description: DG172 is a potent and selective inverse agonist of PPARβ/δ, exhibiting high binding affinity (IC50 = 27 nM) []. It demonstrated significant biological activity by inhibiting agonist-induced PPARβ/δ activity, promoting corepressor recruitment, and downregulating the PPARβ/δ target gene Angptl4 in mouse myoblasts (IC50 = 9.5 nM) []. Importantly, DG172 displayed oral bioavailability in mice, reaching plasma concentrations within its inhibitory potency range [].

2-(4-((4-Nitrobenzyl)oxy)phenyl)-1H-benzo[d]imidazole

  • Compound Description: This molecule, designed as a potential dual inhibitor of DHFR-TS and PTR1 enzymes in Leishmania parasites, showed moderate activity against Leishmania donovani promastigotes with an IC50 of 68 ± 2.8 µM [].

2-(4-((2,4-Dichlorobenzyl)oxy)phenyl)-1H-benzo[d]oxazole

  • Compound Description: Similar to the previous compound, this molecule was also designed as a potential dual inhibitor of DHFR-TS and PTR1 in Leishmania parasites []. It exhibited moderate activity against Leishmania donovani promastigotes with an IC50 of 57 ± 4.2 µM [].

2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one (8a)

  • Compound Description: This compound demonstrated noteworthy activity against Gram-positive bacteria, exhibiting a minimum inhibitory concentration (MIC) of 1.56 μg/mL against Staphylococcus aureus ATCC 2593 [].
  • Relevance: This compound, along with its derivatives, belongs to a class of 2H-pyran-3(6H)-ones studied for their antimicrobial properties []. While structurally distinct from 2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile, this compound exemplifies the exploration of different chemical scaffolds for antimicrobial activity, highlighting the significance of investigating diverse structures in drug discovery.

2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3 (6H)-one (9)

  • Compound Description: This compound showed potent activity against Gram-positive bacteria, achieving an MIC of 0.75 μg/mL against Streptococcus sp. C203M [].
  • Relevance: As part of the same study on 2H-pyran-3(6H)-ones as compound 8a, this derivative further supports the potential of this scaffold for developing antimicrobial agents []. The inclusion of both compounds emphasizes the impact of substituent modifications on biological activity, even within a specific chemical class. While structurally dissimilar to 2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile, it reinforces the concept of scaffold hopping in drug discovery.

Properties

Product Name

2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile

IUPAC Name

(E)-2-(4-bromophenyl)-3-[2-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile

Molecular Formula

C22H15BrN2O3

Molecular Weight

435.3 g/mol

InChI

InChI=1S/C22H15BrN2O3/c23-20-9-7-17(8-10-20)19(14-24)13-18-3-1-2-4-22(18)28-15-16-5-11-21(12-6-16)25(26)27/h1-13H,15H2/b19-13-

InChI Key

YQDGIEWOYGQGKE-UYRXBGFRSA-N

SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)Br)OCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)Br)OCC3=CC=C(C=C3)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br)OCC3=CC=C(C=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.